4-[5-(3-Chloro-1-benzothiophen-2-yl)-1,2,4-oxadiazol-3-yl]-2-methylquinoline
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Overview
Description
5-(3-Chloro-1-benzothiophen-2-yl)-3-(2-methyl-4-quinolyl)-1,2,4-oxadiazole is a heterocyclic compound that combines a benzothiophene, quinoline, and oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-chloro-1-benzothiophen-2-yl)-3-(2-methyl-4-quinolyl)-1,2,4-oxadiazole typically involves the following steps:
Formation of Benzothiophene Intermediate: The starting material, 3-chlorobenzothiophene, is synthesized through a cyclization reaction involving a chlorinated benzene derivative and sulfur.
Quinoline Derivative Preparation: 2-Methyl-4-quinoline is prepared via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Oxadiazole Ring Formation: The final step involves the cyclization of the benzothiophene and quinoline intermediates with a suitable nitrile oxide to form the 1,2,4-oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing the use of hazardous reagents and conditions. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the oxadiazole ring, potentially opening it to form amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions (e.g., acidic or basic environments).
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Amines: From reduction reactions.
Functionalized Derivatives: From substitution reactions, leading to a variety of substituted benzothiophene and quinoline derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that are useful in catalysis.
Material Science:
Biology and Medicine
Antimicrobial Agents: Exhibits activity against a range of bacterial and fungal pathogens.
Anticancer Agents: Shows potential in inhibiting the growth of certain cancer cell lines.
Anti-inflammatory Agents: May reduce inflammation by modulating specific biochemical pathways.
Industry
Pharmaceuticals: Used as a lead compound in drug discovery and development.
Agriculture: Potential use as a pesticide or herbicide due to its biological activity.
Mechanism of Action
The compound exerts its effects through various mechanisms, depending on the application:
Antimicrobial Activity: Disrupts cell membrane integrity or inhibits essential enzymes in pathogens.
Anticancer Activity: Induces apoptosis (programmed cell death) in cancer cells by interacting with specific molecular targets such as DNA or proteins involved in cell cycle regulation.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and mediators by modulating signaling pathways like NF-κB.
Comparison with Similar Compounds
Similar Compounds
5-(3-Chloro-1-benzothiophen-2-yl)-1,2,4-oxadiazole: Lacks the quinoline moiety, which may reduce its biological activity.
3-(2-Methyl-4-quinolyl)-1,2,4-oxadiazole: Lacks the benzothiophene moiety, potentially affecting its chemical reactivity and biological properties.
5-(3-Chloro-1-benzothiophen-2-yl)-3-phenyl-1,2,4-oxadiazole: Substitutes the quinoline with a phenyl group, which may alter its pharmacological profile.
Uniqueness
5-(3-Chloro-1-benzothiophen-2-yl)-3-(2-methyl-4-quinolyl)-1,2,4-oxadiazole is unique due to the combination of its three distinct moieties, which confer a broad range of chemical reactivity and biological activity. This makes it a versatile compound for various scientific and industrial applications.
Properties
Molecular Formula |
C20H12ClN3OS |
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Molecular Weight |
377.8 g/mol |
IUPAC Name |
5-(3-chloro-1-benzothiophen-2-yl)-3-(2-methylquinolin-4-yl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C20H12ClN3OS/c1-11-10-14(12-6-2-4-8-15(12)22-11)19-23-20(25-24-19)18-17(21)13-7-3-5-9-16(13)26-18/h2-10H,1H3 |
InChI Key |
ZMXIZBUGXPUGDT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)C3=NOC(=N3)C4=C(C5=CC=CC=C5S4)Cl |
Origin of Product |
United States |
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